

An In-depth Technical Guide to 5-Chloro-6-methoxynicotinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-6-methoxynicotinaldehyde
CAS No.: 132865-44-2
Cat. No.: B151208

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This technical guide provides a comprehensive overview of **5-Chloro-6-methoxynicotinaldehyde**, a substituted pyridine derivative with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, detailing the compound's properties, synthesis, reactivity, and potential biological significance.

Core Compound Properties

5-Chloro-6-methoxynicotinaldehyde is a solid, organic compound with the molecular formula $C_7H_6ClNO_2$.^[1] It is also known by several synonyms, including 5-chloro-6-methoxypyridine-3-carboxaldehyde and 3-chloro-5-formyl-2-methoxypyridine.^[1]

Table 1: Physicochemical Properties of **5-Chloro-6-methoxynicotinaldehyde**

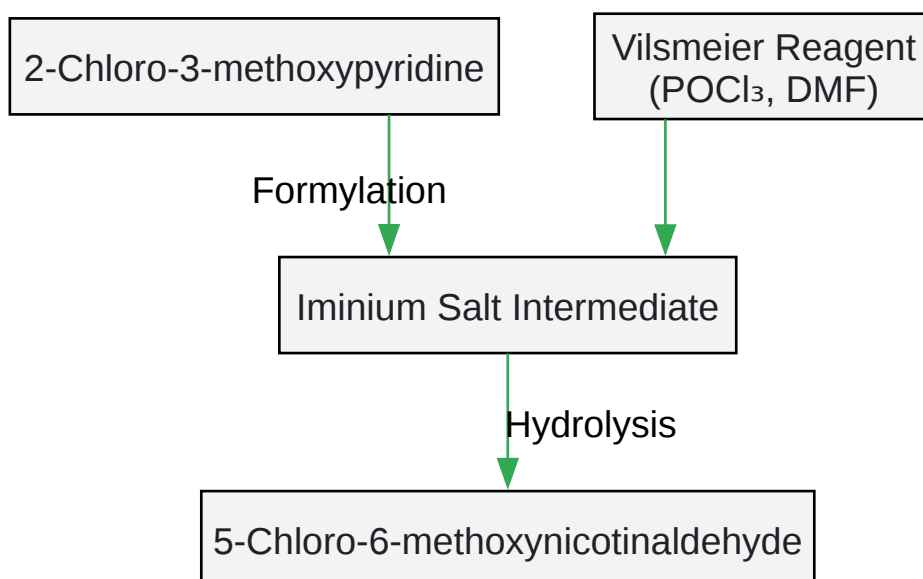
Property	Value	Reference(s)
CAS Number	132865-44-2	[1]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Appearance	Solid	[2]
Melting Point	152 °C	[1]
Boiling Point	260.324 °C at 760 mmHg	[1]
Density	1.317 g/cm ³	[1]
Flash Point	111.24 °C	[1]

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound is GHS07 (Harmful).[3]

Synthesis and Experimental Protocols

The primary synthetic route to **5-Chloro-6-methoxynicotinaldehyde** is the Vilsmeier-Haack formylation of an appropriately substituted pyridine precursor. While a specific protocol for this exact compound is not readily available in published literature, a general procedure can be adapted from the synthesis of analogous compounds, such as 6-Chloro-4-methoxynicotinaldehyde. The likely starting material for this synthesis is 2-chloro-3-methoxypyridine.

Conceptual Synthetic Workflow:



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Conceptual workflow for the synthesis of **5-Chloro-6-methoxynicotinaldehyde**.

General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for the specific synthesis of **5-Chloro-6-methoxynicotinaldehyde**.

Materials:

- 2-chloro-3-methoxypyridine
- Phosphorus oxychloride (POCl₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Crushed ice

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
- **Formylation Reaction:** Dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Work-up:** Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. Once the initial exothermic reaction subsides, cautiously add saturated aqueous NaHCO₃ solution until the mixture is neutral to pH paper. Extract the product with DCM (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product should then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **5-Chloro-6-methoxynicotinaldehyde**.

Reactivity and Potential Applications

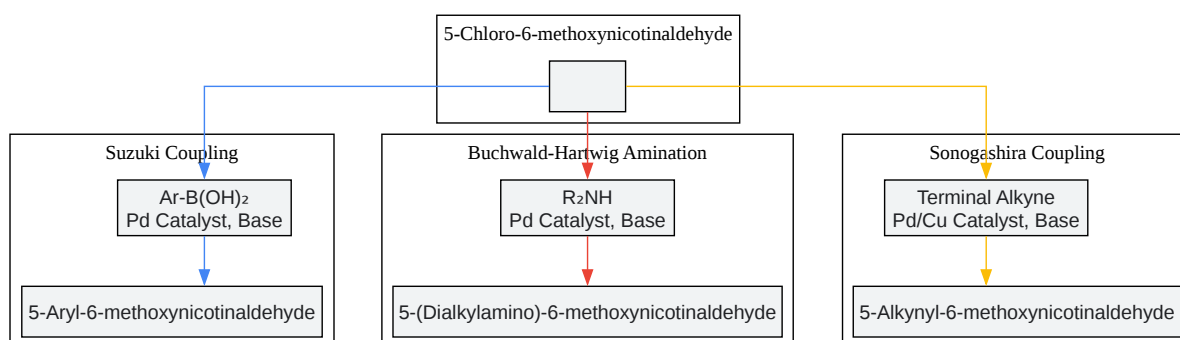
The chemical structure of **5-Chloro-6-methoxynicotinaldehyde**, featuring a reactive aldehyde group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Based on the reactivity of the analogous compound 6-Chloro-4-methoxynicotinaldehyde, the chlorine atom at the 5-position is expected to be susceptible to displacement via various

palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:



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Potential palladium-catalyzed cross-coupling reactions of **5-Chloro-6-methoxynicotinaldehyde**.

These reactions would allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the synthesis of a diverse library of compounds for drug discovery screening.

Spectroscopic Characterization

Detailed experimental spectroscopic data for **5-Chloro-6-methoxynicotinaldehyde** is limited in the public domain. However, based on its structure and data from analogous compounds, the expected spectral characteristics can be predicted. The following tables summarize the predicted and, where available, experimental spectroscopic data.

Table 2: Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.9 - 10.1	s	Aldehyde (-CHO)
~8.5 - 8.7	d	Pyridine Ring (H-2)
~7.8 - 8.0	d	Pyridine Ring (H-4)
~4.0 - 4.2	s	Methoxy (-OCH ₃)

Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm.

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Assignment
~188 - 192	Aldehyde Carbonyl (C=O)
~160 - 165	C6 (C-O)
~150 - 155	C2
~140 - 145	C4
~120 - 125	C5 (C-Cl)
~115 - 120	C3 (C-CHO)
~55 - 60	Methoxy (-OCH ₃)

Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Predicted Data
IR (cm ⁻¹)	~1700-1720 (C=O stretch, aldehyde), ~2820, ~2720 (C-H stretch, aldehyde), ~1550-1600 (C=C/C=N stretch, pyridine ring), ~1250 (C-O stretch, methoxy)
MS (m/z)	Expected [M] ⁺ at 171 and [M+2] ⁺ at 173 (due to ³⁵ Cl and ³⁷ Cl isotopes in a ~3:1 ratio). Expected [M+H] ⁺ at 172.

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.
- **¹³C NMR Acquisition:** Employ a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
- **Data Acquisition:** Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization for Electrospray Ionization (ESI).

- Data Acquisition: Acquire the mass spectrum using an ESI or Electron Impact (EI) ionization source.

Potential Biological Activity and Experimental Protocols

While there is no direct evidence in the searched literature for the biological activity of **5-Chloro-6-methoxynicotinaldehyde**, its structural similarity to other substituted pyridines that serve as scaffolds for bioactive molecules suggests it could be a valuable starting point for drug discovery programs. Derivatives of similar nicotinaldehydes have been investigated for their potential as kinase inhibitors, which are crucial targets in oncology.

General Workflow for Biological Screening



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General workflow for the biological screening of **5-Chloro-6-methoxynicotinaldehyde** derivatives.

General Protocol for In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit a specific protein kinase.

Materials:

- Test compound (dissolved in DMSO)
- Kinase enzyme
- Kinase-specific substrate
- ATP
- Assay buffer

- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

Procedure:

- **Compound Plating:** Serially dilute the test compound in DMSO and add it to the wells of a 384-well assay plate. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).
- **Kinase Reaction:** Add the kinase and its substrate to the wells. Allow for a brief pre-incubation period at room temperature.
- **Initiation:** Start the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced or ATP consumed.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Cell culture medium and supplements
- Test compound (dissolved in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO alone).
- **Incubation:** Incubate the cells with the compound for a specified duration (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀ value.

While direct involvement of **5-Chloro-6-methoxynicotinaldehyde** in specific signaling pathways has not been documented, derivatives of similar heterocyclic aldehydes have been shown to target pathways such as the PI3K-Akt-mTOR pathway, which is frequently dysregulated in cancer. Further research is needed to elucidate the specific biological targets and mechanisms of action of compounds derived from this scaffold.

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